What are the chemical properties of Methyl 1H-pyrazole-4-carboxylate hydrochloride?
What are the chemical properties of Methyl 1H-pyrazole-4-carboxylate hydrochloride?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties of Methyl 1H-pyrazole-4-carboxylate hydrochloride. It includes a summary of its physicochemical characteristics, spectral data, and a review of its synthesis and reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information to support their work with this compound.
Chemical and Physical Properties
Methyl 1H-pyrazole-4-carboxylate hydrochloride is the hydrochloride salt of the methyl ester of 1H-pyrazole-4-carboxylic acid. The presence of the hydrochloride salt generally improves the compound's solubility in aqueous media and can enhance its stability.
Structure and Nomenclature
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IUPAC Name: methyl 1H-pyrazole-4-carboxylate hydrochloride
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Molecular Formula: C₅H₇ClN₂O₂
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Molecular Weight: 162.58 g/mol
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CAS Number: 181997-36-4
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Canonical SMILES: COC(=O)C1=CNN=C1.Cl
Physicochemical Data
The following table summarizes the key physicochemical properties of Methyl 1H-pyrazole-4-carboxylate and its hydrochloride salt. Data for the free base is included for comparison.
| Property | Methyl 1H-pyrazole-4-carboxylate | Methyl 1H-pyrazole-4-carboxylate hydrochloride | Reference(s) |
| Molecular Formula | C₅H₆N₂O₂ | C₅H₇ClN₂O₂ | |
| Molecular Weight | 126.11 g/mol | 162.58 g/mol | |
| Melting Point | 145-146 °C | 178-183 °C | |
| Boiling Point | 271 °C (Predicted) | Not available | |
| Density | 1.275 g/cm³ (Predicted) | Not available | |
| pKa | 11.59 ± 0.50 (Predicted) | Not available | |
| LogP | 0.1 (Predicted) | Not available | |
| Appearance | White to faint yellow solid | White to off-white solid |
Solubility
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Water: Soluble
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Methanol: Soluble
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Ethanol: Soluble
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Dimethyl Sulfoxide (DMSO): Soluble
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Dichloromethane (DCM): Sparingly soluble to insoluble
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Ethyl Acetate: Sparingly soluble to insoluble
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Hexanes: Insoluble
It is recommended to perform solubility tests for specific applications.
Stability
The hydrochloride salt of Methyl 1H-pyrazole-4-carboxylate is expected to be more stable as a solid compared to the free base, particularly with respect to disproportionation or degradation under acidic conditions. It should be stored in a cool, dry place, away from strong oxidizing agents. For solutions, it is advisable to prepare them fresh. Long-term stability in various solvents should be determined experimentally.
Reactivity and Synthesis
The pyrazole ring is a robust aromatic system. The reactivity of Methyl 1H-pyrazole-4-carboxylate is primarily centered around the N-H of the pyrazole ring and the ester functionality. The hydrochloride salt would likely be used in reactions where a water-soluble form of the pyrazole is advantageous or to protect the pyrazole nitrogen during certain transformations.
General Reactivity
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N-Alkylation/N-Arylation: The nitrogen atom of the pyrazole ring can be alkylated or arylated under basic conditions.
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Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
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Amidation: The ester can be converted to an amide by reaction with an amine.
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Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxylate group will influence the position of substitution.
Synthesis
Methyl 1H-pyrazole-4-carboxylate hydrochloride is typically synthesized in a two-step process starting from 1H-pyrazole-4-carboxylic acid.
Step 1: Esterification of 1H-pyrazole-4-carboxylic acid
The carboxylic acid is first converted to its methyl ester. A common method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.
Step 2: Formation of the Hydrochloride Salt
The resulting Methyl 1H-pyrazole-4-carboxylate is then treated with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or methanol, to precipitate the hydrochloride salt.
Experimental Protocols
Synthesis of Methyl 1H-pyrazole-4-carboxylate
A common laboratory-scale synthesis involves the esterification of 1H-pyrazole-4-carboxylic acid.
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Materials: 1H-pyrazole-4-carboxylic acid, Methanol, 4M HCl in Methanol.
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Procedure:
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Dissolve 1H-pyrazole-4-carboxylic acid (1.0 eq) in a 4M solution of HCl in methanol.
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Stir the reaction mixture at room temperature overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Dry the resulting solid under vacuum to yield Methyl 1H-pyrazole-4-carboxylate hydrochloride. For the free base, a basic workup would be required.
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Characterization Methods
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¹H NMR (DMSO-d₆, 400 MHz): δ 11.62 (s, 1H, -NH), 8.09 (s, 2H, pyrazole ring-H), 3.72 (s, 3H, -OCH₃).
The IR spectrum of Methyl 1H-pyrazole-4-carboxylate hydrochloride is expected to show characteristic absorption bands for the N-H stretch (broad, centered around 3000-3400 cm⁻¹), C=O stretch of the ester (around 1700-1730 cm⁻¹), and C=N and C=C stretching of the pyrazole ring (in the 1400-1600 cm⁻¹ region).
Mass spectrometry of the free base, Methyl 1H-pyrazole-4-carboxylate, would show a molecular ion peak (M⁺) at m/z 126.11. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Visualizations
Logical Relationship of Synthesis
Caption: Synthesis workflow for Methyl 1H-pyrazole-4-carboxylate hydrochloride.
Experimental Characterization Workflow
Caption: Experimental workflow for the characterization of the synthesized compound.
Conclusion
Methyl 1H-pyrazole-4-carboxylate hydrochloride is a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. This guide provides a foundational understanding of its chemical and physical properties, synthesis, and characterization. Researchers are encouraged to consult the primary literature for more specific applications and detailed experimental procedures.
